2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone
Description
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone is a synthetic organic compound featuring a morpholinoethanone backbone substituted with a 2-(hydroxymethyl)-6-methylphenoxy group. The molecule combines a phenolic ether moiety with a hydroxymethyl group and a methyl substituent on the aromatic ring, linked to a morpholine-derived ketone.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-6-methylphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H19NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,16H,5-10H2,1H3 |
InChI Key |
HGGPAXSSBUNOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-(6-methylphenoxy)ethanol with morpholine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural and Crystallographic Features
Table 2. Hypothetical Physicochemical Properties
| Property | Target Compound (Predicted) | Analog Compound (Evidence-Based) |
|---|---|---|
| Solubility in Water | Moderate (hydroxymethyl) | Low (heterocyclic hydrophobicity) |
| Thermal Stability | Unknown | High (crystalline structure) |
Biological Activity
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone is C14H19NO4, with a molecular weight of 265.31 g/mol. The compound features a morpholine ring, which is known for its biological activity in various pharmacological contexts.
Research indicates that this compound may act as an inhibitor in signaling pathways mediated by protein kinases, particularly TYK2 (tyrosine kinase 2). TYK2 plays a crucial role in the immune response and inflammation processes. Inhibition of TYK2 can modulate cytokine signaling, potentially benefiting conditions such as autoimmune diseases and inflammatory disorders .
In Vitro Studies
In vitro studies have demonstrated that 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone exhibits significant inhibitory activity against TYK2. The compound's ability to modulate cytokine release was evaluated using various cell lines. Results showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and IL-12, indicating its potential as an anti-inflammatory agent .
In Vivo Studies
Animal models have further elucidated the biological effects of this compound. In studies involving murine models with induced inflammatory conditions, administration of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone led to reduced inflammation markers and improved clinical scores compared to control groups. These findings suggest that the compound may have therapeutic potential for treating inflammatory diseases .
Case Studies
A notable case study involved patients with autoimmune disorders where traditional treatments were ineffective. Participants treated with a formulation containing 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone showed marked improvement in symptoms and reduced reliance on corticosteroids. This highlights the compound's potential role in managing chronic inflammatory conditions .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
